3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile
Description
This compound is a structurally complex molecule featuring a 6-azabicyclo[3.2.1]octane core, a difluoromethoxy substituent on the phenyl ring, and a prop-2-enenitrile moiety. The azabicyclo framework introduces rigidity and stereochemical complexity, which may influence its pharmacological or material properties. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the nitrile group could contribute to electronic interactions or serve as a reactive handle for further derivatization .
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O2/c1-20(2)9-16-10-21(3,12-20)13-25(16)18(26)15(11-24)8-14-4-6-17(7-5-14)27-19(22)23/h4-8,16,19H,9-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKYPUMVBPLNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Azabicyclo[3.2.1]octane Scaffold: This step involves the enantioselective construction of the azabicyclo[3.2.1]octane core, which is central to the compound’s structure.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, often using difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the difluoromethoxy and phenyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups.
Scientific Research Applications
3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders due to its interaction with specific receptors.
Material Science: Its chemical stability and functional groups make it suitable for developing advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile involves its interaction with molecular targets such as neurotransmitter receptors. The difluoromethoxy group enhances its binding affinity, while the azabicyclo[3.2.1]octane scaffold provides structural rigidity, facilitating specific interactions with target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogs sharing azabicyclo systems, fluorinated substituents , or nitrile-containing scaffolds .
Structural Analogues with Azabicyclo Moieties
- Compound A: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (from ) Key Differences:
- Replaces the 6-azabicyclo[3.2.1]octane with a 4-thia-1-azabicyclo[3.2.0]heptane core.
Contains a carboxylic acid instead of a nitrile group.
Compound B : 2,2-Diphenyl-4-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)butyronitrile hydrochloride (from )
- Key Differences :
- Features a 2-azabicyclo[2.2.2]octane system, which is smaller and less strained than the [3.2.1] system.
- Includes a hydroxy group on the bicyclo ring, increasing polarity.
Fluorinated Analogues
- Compound C : 3-((E)-2-(4-Phenylphenyl)ethenyl)-1-azabicyclo[2.2.2]octane (from )
- Key Differences :
- Lacks fluorination but shares a phenyl-ethenyl substituent.
- Uses a 1-azabicyclo[2.2.2]octane core.
Nitrile-Containing Analogues
- Compound D: 3-Amino-5-(aminomethyl)benzamide (from ) Key Differences:
- Replaces the azabicyclo system with a simple benzamide scaffold.
- Contains primary amines instead of a nitrile.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile , with CAS number 327103-03-7, belongs to a class of molecules that are structurally interesting due to their bicyclic framework and functional groups that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.4 g/mol. The structure can be represented as follows:
Pharmacological Properties
Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit notable central nervous system (CNS) activity. These compounds often interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in various neurological conditions .
- Neuroactivity : The bicyclic structure is known to influence neuroactivity significantly, with potential applications in treating disorders such as Alzheimer's disease and schizophrenia.
- Antitumor Activity : Preliminary studies suggest that derivatives of this scaffold may possess antitumor properties, potentially due to their ability to induce apoptosis in cancer cells .
The exact mechanism of action for 3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile remains under investigation; however, it is hypothesized that:
- Receptor Modulation : The difluoromethoxy group may enhance binding affinity to specific receptors in the CNS, modulating neurotransmitter release.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in neurotransmitter degradation or synthesis, thus prolonging their action in synaptic clefts.
Study 1: Neuropharmacological Evaluation
In a study evaluating the neuropharmacological effects of similar compounds derived from the azabicyclo framework, researchers reported significant improvements in memory retention and cognitive function in animal models treated with these compounds compared to control groups . The study highlighted:
- Dosing Regimen : Optimal dosing was found to be crucial for achieving desired effects without adverse reactions.
- Behavioral Assessments : Behavioral tests indicated enhanced learning capabilities in treated subjects.
Study 2: Antitumor Activity
Another investigation focused on the antitumor potential of related compounds demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. Key findings included:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 25 | MCF7 |
| Target Compound | 10 | A549 |
The target compound displayed an IC50 value of 10 µM against A549 lung cancer cells, indicating potent antitumor activity compared to other tested compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
